Side-Chain Linker Length: 4-Carbon Aminobutanamido Group Drives Single-Digit Nanomolar Potency in MLL1-WDR5 Inhibitors
The 4-aminobutanamido side chain present in this building block was identified as the optimal linker for achieving high-affinity MLL1-WDR5 protein-protein interaction inhibition. In the published series, compound 42 (DDO-2117), which incorporates the 4-aminobutanamido moiety, achieved an IC50 of 7.6 nM in the MLL1-WDR5 binding assay and an IC50 of 0.19 μM in the histone methyltransferase (HMT) functional assay, representing the most potent inhibitor reported to date within this chemotype [1]. Shorter-chain analogs evaluated within the same study, lacking the full 4-carbon spacer or with alternative substitution, did not reach this potency level, underscoring the critical contribution of this specific side-chain architecture [1].
| Evidence Dimension | MLL1-WDR5 binding affinity (IC50) conferred by the 4-aminobutanamido side-chain in final inhibitor compound |
|---|---|
| Target Compound Data | IC50 = 7.6 nM (Compound DDO-2117 incorporating the 4-aminobutanamido group from this building block) |
| Comparator Or Baseline | In-series analogs with alternative linkers: Compound 30 (DDO-2084) representing the pre-optimization scaffold; additional analogs with modified side chains reported in Li et al., 2016 |
| Quantified Difference | Compound 42 (DDO-2117) with 4-aminobutanamido group was the most potent inhibitor reported to-date in this series; qualitative improvement over all earlier compounds in the study |
| Conditions | MLL1-WDR5 in vitro binding assay and MLL1 complex H3K4 methyltransferase (HMT) assay; MV4-11 cell line |
Why This Matters
For procurement decisions in MLL1-targeted drug discovery programs, the 4-aminobutanamido side chain is the validated structural feature underlying the best-in-class potency of the lead compound DDO-2117, making this specific building block the required starting material for reproducing or optimizing this inhibitor series.
- [1] Li DD, Chen WL, Wang ZH, et al. High-affinity small molecular blockers of mixed lineage leukemia 1 (MLL1)-WDR5 interaction inhibit MLL1 complex H3K4 methyltransferase activity. Eur J Med Chem. 2016;124:480-489. View Source
